Lipophilicity Comparison: 2-(Trifluoromethyl)benzo[b]thiophene vs. Unsubstituted Benzo[b]thiophene
The introduction of a trifluoromethyl group at the 2-position significantly increases lipophilicity relative to the unsubstituted benzo[b]thiophene core. The predicted LogP for 2-(trifluoromethyl)benzo[b]thiophene is 3.92 , compared to experimental LogP values ranging from 3.12 to 4.38 for benzo[b]thiophene . This represents a measurable increase in partition coefficient, which is expected to enhance membrane permeability and bioavailability in drug discovery applications.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.92 (calculated) |
| Comparator Or Baseline | Unsubstituted benzo[b]thiophene: 3.12 (experimental) to 4.38 (calculated) |
| Quantified Difference | +0.80 to -0.46 LogP units |
| Conditions | In silico prediction (ChemSrc) vs. experimental/computational literature values |
Why This Matters
Higher lipophilicity correlates with improved cell membrane penetration, which is a key driver in early-stage drug candidate selection and optimization.
